Melting Point Differential Determines Purification Strategy and Formulation Windows
The unsubstituted parent compound exhibits a melting point of 277–279 °C, which is 15–18 °C lower than its direct 2-methyl analog (294–295 °C) . This thermal differential provides a wider operational window for melt-based purification, hot-melt extrusion, or solid dispersion formulation techniques. The lower melting point also reflects the absence of the methyl group, which reduces crystal lattice energy and may correlate with altered solubility in organic solvents.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 277–279 °C |
| Comparator Or Baseline | 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: 294–295 °C |
| Quantified Difference | Δ = 15–18 °C lower for the target compound |
| Conditions | Recrystallized from N,N-dimethylformamide; identical synthetic route and measurement method per patent Example 1 and Example 2 |
Why This Matters
A lower melting point can reduce energy input during processing and expand the range of viable formulation excipients, directly affecting procurement decisions for pre-clinical development batches.
- [1] Gerster, J. F. (1975). Pyrroloquinoline carboxylic acids and derivatives. U.S. Patent No. 3,917,609. Example 1 (m.p. 277–279 °C) and Example 2 (m.p. 294–295 °C). Washington, DC: U.S. Patent and Trademark Office. View Source
